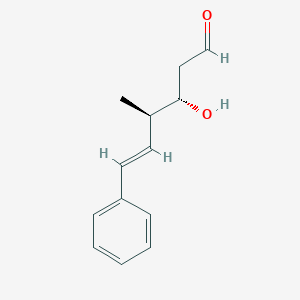
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a hydroxyl group, a methyl group, and a phenyl group attached to a hexenal backbone, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by stereoselective reduction and oxidation steps to achieve the desired configuration and functional groups. Reaction conditions often involve the use of catalysts such as bases or acids to facilitate the condensation and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, employing robust catalysts and efficient separation techniques.
化学反応の分析
Types of Reactions
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Conditions often involve Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction and conditions used.
科学的研究の応用
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying stereoselective reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of (3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and participate in various biochemical reactions. The phenyl group can interact with aromatic receptors, influencing biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enone: Similar structure but with a ketone group instead of an aldehyde.
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(3S,4R,E)-3-Hydroxy-4-methyl-6-phenylhex-5-enal is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and phenyl groups attached to a hexenal backbone makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(E,3S,4R)-3-hydroxy-4-methyl-6-phenylhex-5-enal |
InChI |
InChI=1S/C13H16O2/c1-11(13(15)9-10-14)7-8-12-5-3-2-4-6-12/h2-8,10-11,13,15H,9H2,1H3/b8-7+/t11-,13+/m1/s1 |
InChIキー |
OMUXWFALELSRNZ-HOVLTTNMSA-N |
異性体SMILES |
C[C@H](/C=C/C1=CC=CC=C1)[C@H](CC=O)O |
正規SMILES |
CC(C=CC1=CC=CC=C1)C(CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


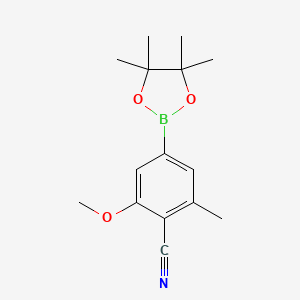
![(1S,4S)-tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14025921.png)
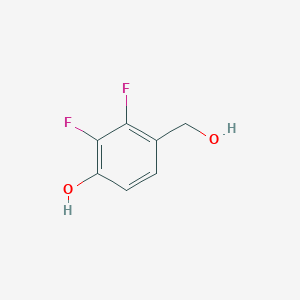
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
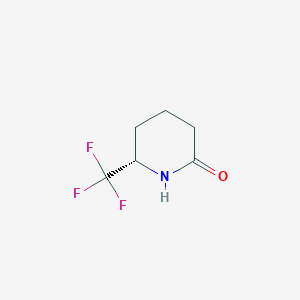

![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
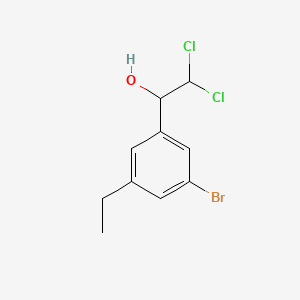



![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)

